4-(Trifluoromethoxy)benzylisocyanide
Overview
Description
4-(Trifluoromethoxy)benzylisocyanide is an organic compound with the molecular formula C9H6F3NO. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzylisocyanide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of 4-(Trifluoromethoxy)benzylisocyanide may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzylisocyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzaldehyde, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4-(Trifluoromethoxy)benzylisocyanide has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzylisocyanide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar in structure but lacks the isocyanide group.
4-(Trifluoromethoxy)benzaldehyde: Contains an aldehyde group instead of an isocyanide group.
4-(Trifluoromethoxy)benzonitrile: Features a nitrile group in place of the isocyanide group.
Uniqueness
Its combination of functional groups makes it a versatile compound in various fields of research and industry .
Biological Activity
4-(Trifluoromethoxy)benzylisocyanide is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C₉H₆F₃NO
- Molecular Weight : 201.15 g/mol
- Chemical Structure : The compound features a benzyl group substituted with a trifluoromethoxy moiety and an isocyanide functional group, which contributes to its reactivity and biological properties.
Biological Activity Overview
This compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that isocyanides can possess significant antimicrobial properties. A study demonstrated that derivatives of isocyanides, including those similar to this compound, showed effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anticancer Properties
Isocyanides have been explored for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit specific signaling pathways associated with cell proliferation and survival has been documented, suggesting its potential as a therapeutic agent in cancer treatment.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Findings : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.
-
Anticancer Activity Assessment
- Objective : To investigate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : The compound demonstrated a dose-dependent reduction in cell viability in A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting its potential as an anticancer agent.
Research Findings
Biological Activity | Target Organism/Cell Line | Methodology Used | Results |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition observed |
Antimicrobial | Escherichia coli | Disk diffusion | Effective at low MICs |
Anticancer | A549 (lung cancer) | MTT assay | Dose-dependent cytotoxicity |
Anticancer | HeLa (cervical cancer) | MTT assay | Reduced cell viability |
Properties
IUPAC Name |
1-(isocyanomethyl)-4-(trifluoromethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h2-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTNVVDDNYFUHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC=C(C=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247490 | |
Record name | 1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029634-31-8 | |
Record name | 1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029634-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Isocyanomethyl)-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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